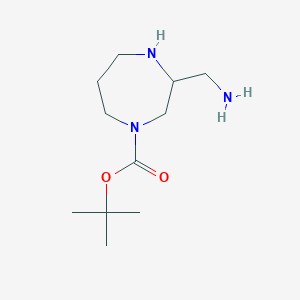

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Description

Properties

Molecular Formula |

C11H23N3O2 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-5-13-9(7-12)8-14/h9,13H,4-8,12H2,1-3H3 |

InChI Key |

ZAOAGUJFWKOWGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)CN |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is a compound belonging to the diazepane family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₆N₂O₃

- Molecular Weight : 258.36 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways, which are crucial for various neurological functions.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : May protect neuronal cells from oxidative stress and apoptosis.

- Potential in Drug Development : Investigated as a scaffold for designing new therapeutic agents targeting neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Studies

In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Level |

|---|---|---|

| Control | 100 | 100% |

| Compound (10 µM) | 85 | Reduced by 40% |

| Compound (50 µM) | 70 | Reduced by 65% |

Pharmacokinetics and Toxicity

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-life. Toxicity studies in animal models suggest a low toxicity profile at therapeutic doses.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving protein kinases. For instance, it has shown promise in inhibiting Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune disorders and cancers. Btk plays a critical role in B-cell signaling, and its inhibition could lead to new treatments for conditions such as rheumatoid arthritis and certain types of lymphoma .

Synthetic Chemistry

The compound is frequently utilized as an intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. For example, reactions involving this compound have been documented to yield various derivatives that exhibit improved efficacy against specific targets .

Case Studies

The compound's ability to penetrate biological membranes (as indicated by its log P values) suggests it may have favorable pharmacokinetic properties, making it suitable for oral administration and systemic delivery . Its solubility characteristics further enhance its potential as a drug candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate with analogous compounds:

Structural and Functional Group Variations

Preparation Methods

Ring-Closing Strategy

The Fukuyama–Mitsunobu cyclization is a cornerstone for constructing the 1,4-diazepane scaffold. This method leverages a nosyl (Ns)-protected diamino alcohol precursor, enabling intramolecular nucleophilic displacement under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃). For tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, the synthesis begins with (S)- or (R)-2-aminopropan-1-ol, which is sequentially functionalized to introduce the aminomethyl group and Boc protection.

Key Steps :

-

Diamine Preparation : (S)-2-aminopropan-1-ol is reacted with nosyl chloride to form the N-nosyl derivative, followed by alkylation with tert-butyl bromoacetate to install the Boc-protected amine.

-

Cyclization : The diamino alcohol undergoes Mitsunobu cyclization, yielding the 1,4-diazepane ring with simultaneous introduction of the Boc group.

-

Deprotection : The Ns group is removed using thiophenol and potassium carbonate, revealing the secondary amine, which is subsequently functionalized with an aminomethyl group via reductive amination.

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diamine alkylation | tert-Butyl bromoacetate, DIPEA, DMF, 0°C | 85 | 98 |

| Mitsunobu cyclization | DEAD, PPh₃, THF, 25°C | 78 | 95 |

| Ns deprotection | PhSH, K₂CO₃, DMF, 50°C | 92 | 97 |

This method achieves multikilogram-scale production with minimal epimerization, making it industrially viable.

| Starting Material | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | NH₄OAc, STAB, DCM | 12 | 69 |

This approach avoids the need for pre-functionalized building blocks, streamlining the synthesis.

Boc Protection and Deprotection Dynamics

Strategic Group Manipulation

The Boc group is introduced early in the synthesis to protect the primary amine during subsequent reactions. tert-Butyl dicarbonate (Boc₂O) is employed in dichloromethane with catalytic DMAP, achieving >95% conversion. Post-cyclization, the Boc group remains stable under acidic and basic conditions, enabling selective deprotection if required.

Stability Assessment :

| Condition | Result |

|---|---|

| 4 M HCl in dioxane | Full deprotection in 1 h (25°C) |

| 1 M NaOH in MeOH/H₂O | No cleavage (24 h, 25°C) |

This stability profile allows sequential functionalization without compromising the diazepane core.

Industrial-Scale Purification Techniques

Crystallization vs. Chromatography

Industrial processes prioritize crystallization for cost-effectiveness. This compound is purified via antisolvent crystallization using heptane and ethyl acetate, achieving >99% purity. Laboratory-scale syntheses often employ silica gel chromatography (ethyl acetate/hexane, 3:7), albeit with lower yields (70–75%).

Comparative Data :

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Crystallization | Heptane/Ethyl acetate | 99 | 85 |

| Column Chromatography | Ethyl acetate/Hexane | 95 | 70 |

Alternative Routes and Emerging Methodologies

Enzymatic Desymmetrization

Recent advances utilize lipase-catalyzed kinetic resolution to access enantiopure intermediates. For example, Candida antarctica lipase B (CAL-B) selectively acetylates a prochiral diol precursor, enabling asymmetric synthesis of the diazepane ring with >99% enantiomeric excess (ee).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions affect yield and purity?

- Synthesis Steps :

- Diazepane Ring Formation : Cyclization of diamine precursors with diacid chlorides under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) .

- Functional Group Introduction : The tert-butyl group is added via alkylation using tert-butyl halides (e.g., tert-butyl chloride) in the presence of a base (e.g., KCO) .

- Aminomethylation : The aminomethyl group is introduced via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C for hydrogenation .

- Optimization Factors :

- Temperature (e.g., 0–60°C for aminomethylation), solvent polarity (e.g., DMF for polar intermediates), and reaction time (12–48 hours for cyclization) significantly impact yield and purity .

- Purification typically involves column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization .

Q. What spectroscopic methods are used to characterize this compound, and what key data points confirm its structure?

- Characterization Techniques :

- NMR Spectroscopy : H and C NMR confirm the diazepane backbone, tert-butyl group (δ ~1.4 ppm for H), and aminomethyl protons (δ ~2.8–3.2 ppm) .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch from the carbamate) and ~3300 cm (N-H stretch from the aminomethyl group) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 [M+H]) and fragmentation patterns validate the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Biological Target Modulation : Acts as a scaffold for designing enzyme inhibitors (e.g., proteases) or receptor modulators due to its diazepane core and flexible substituents .

- Drug Discovery : Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of synthesis routes for this compound?

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .

- Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent, temperature, catalyst combinations) to predict optimal yields .

- Stereochemical Control : Molecular docking simulations guide the design of chiral catalysts or protecting groups to resolve rotameric mixtures (e.g., 63:37 rotamers observed in derivatives) .

Q. How do researchers address contradictions in biological activity data between similar diazepane derivatives?

- Data Validation : Cross-referencing assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity .

- Structural Analysis : X-ray crystallography or NOE NMR to compare conformations and identify steric/electronic effects influencing activity .

- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., correlation between aminomethyl group orientation and potency) .

Q. What strategies resolve stereochemical challenges during the synthesis of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control stereocenters .

- Dynamic Kinetic Resolution : Catalytic systems (e.g., Ru-based catalysts) to favor one enantiomer during aminomethylation .

- Chromatographic Separation : Chiral HPLC or SFC to isolate desired stereoisomers from racemic mixtures .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., variable biological activity), replicate experiments under standardized conditions and employ orthogonal analytical techniques .

- Stereochemical Purity : Always verify enantiomeric excess (ee) via polarimetry or chiral chromatography before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.